molecular formula C10H15FN4O B14922567 1-(2-Fluoroethyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

1-(2-Fluoroethyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Cat. No.: B14922567
M. Wt: 226.25 g/mol
InChI Key: KWZILZNLDWNZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the fluoroethyl group: This step might involve nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the pyrrolidine-1-carbonyl group: This can be done through acylation reactions using pyrrolidine and suitable acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluoroethyl halides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The fluoroethyl group could enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine
  • 1-(2-bromoethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine

Uniqueness

1-(2-fluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound potentially more effective in its applications.

Properties

Molecular Formula

C10H15FN4O

Molecular Weight

226.25 g/mol

IUPAC Name

[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H15FN4O/c11-3-6-15-7-8(12)9(13-15)10(16)14-4-1-2-5-14/h7H,1-6,12H2

InChI Key

KWZILZNLDWNZAU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C=C2N)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.